molecular formula C18H23ClN2O4 B2968317 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide CAS No. 941996-07-2

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide

Cat. No.: B2968317
CAS No.: 941996-07-2
M. Wt: 366.84
InChI Key: QZRNJAMKXLOZQE-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. This molecule features a 1,4-dioxaspiro[4.4]nonane moiety, a structure that has been utilized in the synthesis of various compounds with evaluated biological activities, such as cytotoxic and antioxidant properties . The compound's structure combines this spirocyclic acetal group with an oxalamide linker and a 4-chlorophenethyl chain. The oxalamide functional group is a well-known pharmacophore that can contribute to molecular recognition and binding, particularly in the inhibition of enzymes or the disruption of protein-protein interactions. The presence of the 1,4-dioxaspiro[4.4]nonane system suggests potential utility as a synthetic intermediate or building block for the development of more complex molecular architectures. Researchers may investigate this compound as a potential precursor in the synthesis of novel small molecules for biochemical screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O4/c19-14-5-3-13(4-6-14)7-10-20-16(22)17(23)21-11-15-12-24-18(25-15)8-1-2-9-18/h3-6,15H,1-2,7-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRNJAMKXLOZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClN2O4C_{15}H_{18}ClN_2O_4, with a molecular weight of approximately 334.77 g/mol. The presence of the dioxaspiro framework contributes to its structural complexity, which may influence its biological interactions.

PropertyValue
Molecular FormulaC15H18ClN2O4C_{15}H_{18}ClN_2O_4
Molecular Weight334.77 g/mol
Structural FeaturesSpirocyclic, Oxalamide

Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity Studies

Research into the biological activity of this compound is still emerging, but several studies have highlighted its potential effects:

  • Antimicrobial Activity: Some compounds with similar structural features have exhibited antimicrobial properties against various bacterial strains.
  • Cytotoxicity: Initial cytotoxicity assays indicate that the compound may have selective toxicity against certain cancer cell lines.
  • Anti-inflammatory Effects: There is potential for anti-inflammatory activity based on structural analogs that have shown similar effects.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic applications of this compound. Key areas for future investigation include:

  • In Vivo Studies: Conducting animal studies to assess pharmacokinetics and efficacy.
  • Mechanistic Studies: Detailed investigations into the molecular pathways affected by the compound.
  • Structure-Activity Relationship (SAR): Exploring how modifications to the chemical structure affect biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with related oxalamides:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Data/Applications Reference
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide (Target) C20H25ClN2O4 392.88 (calc.) Spirocyclic dioxa, 4-chlorophenethyl N/A (hypothetical)
N1-(4-Chlorophenethyl)-N2-(4-chlorophenyl)oxalamide (72) C16H14Cl2N2O2 337.20 Dual 4-chlorophenyl groups 72% yield; NMR/LC-MS confirmed
N1-(4-Methoxyphenethyl)-N2-(2-fluorophenyl)oxalamide (28) C17H17FN2O3 351.10 4-methoxyphenethyl, 2-fluorophenyl 64% yield; HIV entry inhibitor
N1-(3-Nitrophenyl)-N2-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)oxalamide C16H19N3O6 349.34 Spirocyclic dioxa, 3-nitrophenyl SMILES/CAS provided
N1-(4-Acetamidophenyl)-N2-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)oxalamide C18H23N3O5 361.40 Spirocyclic dioxa, 4-acetamidophenyl SMILES/molecular data available

Key Observations :

  • Spirocyclic vs.
  • Aryl Halide Effects : The 4-chlorophenethyl group in the target compound mirrors bioactivity trends seen in compound 72 , where chloro substituents enhance binding to hydrophobic enzyme pockets.
  • Polar vs. Non-Polar Groups: Derivatives with polar groups (e.g., 3-nitrophenyl in ) exhibit reduced lipophilicity compared to the target’s 4-chlorophenethyl, which may affect membrane permeability.

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